1-(P-tolyl)prop-2-en-1-ol
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Overview
Description
1-(P-tolyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of prop-2-en-1-ol, where a p-tolyl group is attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(P-tolyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(P-tolyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: P-tolualdehyde or p-toluic acid.
Reduction: P-tolylpropanol or p-tolylpropane.
Substitution: Various substituted p-tolyl derivatives.
Scientific Research Applications
1-(P-tolyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(P-tolyl)prop-2-en-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, facilitating various chemical transformations. The p-tolyl group can influence the reactivity and selectivity of the compound in different pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(4-Methylphenyl)prop-2-yn-1-ol: Contains a triple bond instead of a double bond.
1-(4-Methylphenyl)prop-2-en-1-amine: An amine derivative with similar structural features.
Uniqueness
1-(P-tolyl)prop-2-en-1-ol is unique due to its specific combination of a p-tolyl group and an allylic alcohol. This structure imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVKNAQOIFBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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